3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene
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Overview
Description
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is a complex organic compound with a unique structure that combines cyclopentadiene and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the cyclopentadiene moiety . Subsequent steps may include alkylation, cyclization, and functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, modifying the compound’s reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene: A simpler compound with similar reactivity but lacking the naphthalene moiety.
Naphthalene derivatives: Compounds like naphthalene itself or its substituted derivatives, which share the aromatic characteristics but differ in their additional functional groups.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone core, used in similar applications but with different reactivity profiles.
Uniqueness
3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is unique due to its combination of cyclopentadiene and naphthalene structures, providing a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
650608-84-7 |
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Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)-2-methyl-3H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C22H22/c1-15-14-20-18-11-7-4-8-16(18)12-13-19(20)21(15)22(2,3)17-9-5-6-10-17/h4-9,11-14,21H,10H2,1-3H3 |
InChI Key |
YTEWQHVDDMOPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1C(C)(C)C3=CC=CC3)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
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